molecular formula C14H15Cl2N3O2 B12912340 2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol CAS No. 89508-38-3

2,2'-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol

Cat. No.: B12912340
CAS No.: 89508-38-3
M. Wt: 328.2 g/mol
InChI Key: SOPXGPQPIHWOIB-UHFFFAOYSA-N
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Description

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is a chemical compound that features a pyrimidine ring substituted with dichloro groups and a phenyl ring connected via an azanediyl linkage to two ethanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol typically involves the reaction of 4,6-dichloropyrimidine with a phenyl derivative under specific conditions. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where 4,6-dichloropyrimidine is reacted with phenylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like ethanol and temperatures around 100°C.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary alcohols.

Mechanism of Action

The mechanism of action of 2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro groups on the pyrimidine ring can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the ethanol groups can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-(4,6-Dichloropyrimidin-2-yl)phenyl)azanediyl)diethanol is unique due to its dual ethanol groups, which provide additional functionalization sites and enhance its solubility. This makes it a versatile intermediate for the synthesis of more complex molecules and materials .

Properties

CAS No.

89508-38-3

Molecular Formula

C14H15Cl2N3O2

Molecular Weight

328.2 g/mol

IUPAC Name

2-[4-(4,6-dichloropyrimidin-2-yl)-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C14H15Cl2N3O2/c15-12-9-13(16)18-14(17-12)10-1-3-11(4-2-10)19(5-7-20)6-8-21/h1-4,9,20-21H,5-8H2

InChI Key

SOPXGPQPIHWOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N(CCO)CCO

Origin of Product

United States

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